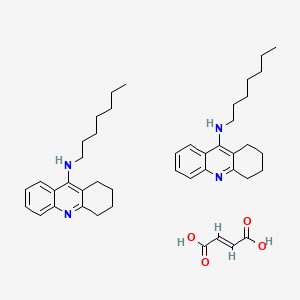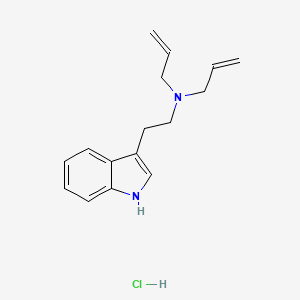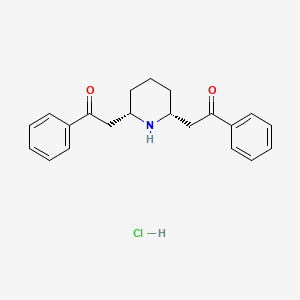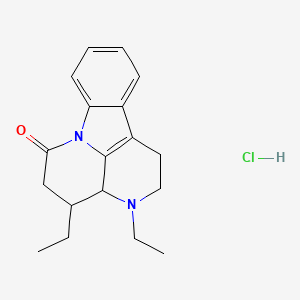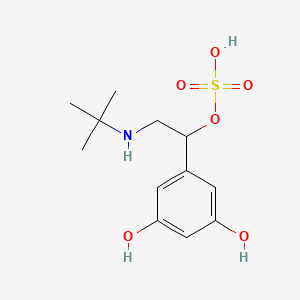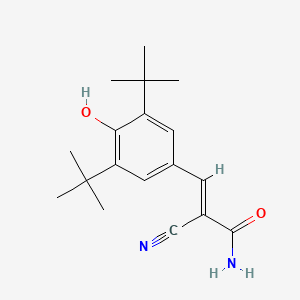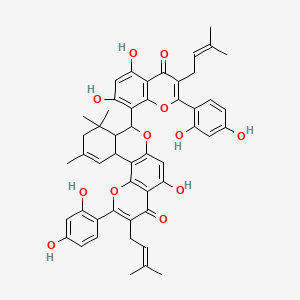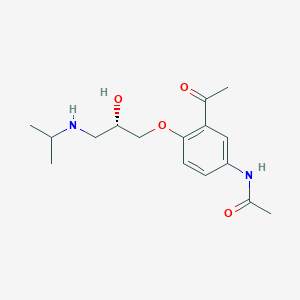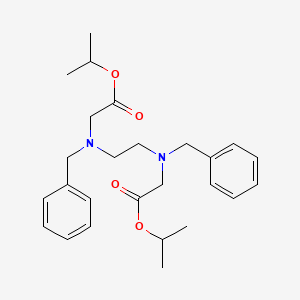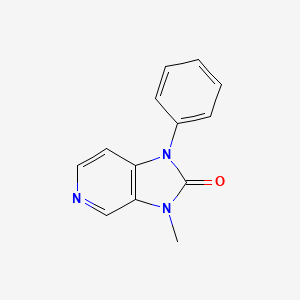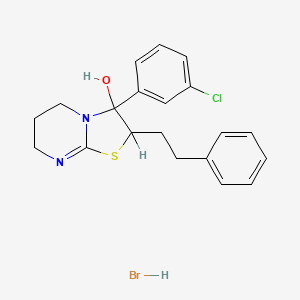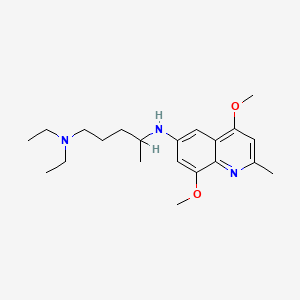
N(sup 1),N(sup 1)-Diethyl-N(sup 4)-(4,8-dimethoxy-2-methyl-6-quinolinyl)-1,4-pentanediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N(sup 1),N(sup 1)-Diethyl-N(sup 4)-(4,8-dimethoxy-2-methyl-6-quinolinyl)-1,4-pentanediamine is a complex organic compound with a quinoline core structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N(sup 1),N(sup 1)-Diethyl-N(sup 4)-(4,8-dimethoxy-2-methyl-6-quinolinyl)-1,4-pentanediamine typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene.
Substitution Reactions:
Alkylation: The diethylamino group is introduced via alkylation of the quinoline derivative with diethylamine.
Formation of the Pentanediamine Chain: The final step involves the coupling of the quinoline derivative with 1,4-pentanediamine under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction of the quinoline ring can yield tetrahydroquinoline derivatives.
Substitution: The compound can participate in various substitution reactions, such as halogenation or nitration, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a catalyst, while nitration requires nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: Quinone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated or nitrated quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that are used as catalysts in various organic reactions.
Material Science: It can be used in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biology
Antimicrobial Agents: The compound exhibits antimicrobial properties and can be used in the development of new antibiotics.
Enzyme Inhibition: It can act as an inhibitor for certain enzymes, making it useful in biochemical research.
Medicine
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific molecular pathways in diseases.
Industry
Dye Synthesis: It can be used in the synthesis of dyes and pigments for various industrial applications.
Polymer Chemistry: The compound can be incorporated into polymer chains to modify their properties.
Wirkmechanismus
The mechanism of action of N(sup 1),N(sup 1)-Diethyl-N(sup 4)-(4,8-dimethoxy-2-methyl-6-quinolinyl)-1,4-pentanediamine involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA, disrupting its function, while the diethylamino group can interact with protein active sites, inhibiting their activity. The methoxy groups may enhance the compound’s binding affinity through hydrogen bonding and hydrophobic interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline core.
Quinacrine: Another antimalarial compound with structural similarities.
Mefloquine: A quinoline derivative used in the treatment of malaria.
Uniqueness
N(sup 1),N(sup 1)-Diethyl-N(sup 4)-(4,8-dimethoxy-2-methyl-6-quinolinyl)-1,4-pentanediamine is unique due to its specific substitution pattern on the quinoline ring and the presence of the pentanediamine chain. These structural features confer distinct chemical properties and biological activities, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
84264-41-5 |
|---|---|
Molekularformel |
C21H33N3O2 |
Molekulargewicht |
359.5 g/mol |
IUPAC-Name |
4-N-(4,8-dimethoxy-2-methylquinolin-6-yl)-1-N,1-N-diethylpentane-1,4-diamine |
InChI |
InChI=1S/C21H33N3O2/c1-7-24(8-2)11-9-10-15(3)22-17-13-18-19(25-5)12-16(4)23-21(18)20(14-17)26-6/h12-15,22H,7-11H2,1-6H3 |
InChI-Schlüssel |
TWWHVSHWXYZESN-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCCC(C)NC1=CC2=C(C=C(N=C2C(=C1)OC)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


